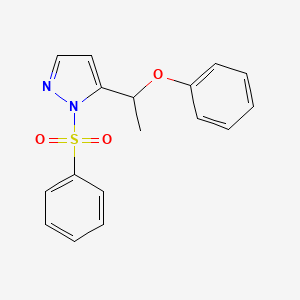

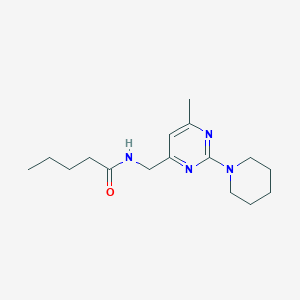

![molecular formula C25H27ClN6O2 B2997257 3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-pyrrolidin-1-ylethyl)propanamide CAS No. 902924-50-9](/img/structure/B2997257.png)

3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-pyrrolidin-1-ylethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-pyrrolidin-1-ylethyl)propanamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the use of oxidative annulation . This process can be used to prepare 1,2,4-triazolo[4,3-a]pyridines in the presence of I2–DMSO . This protocol enables the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles via a direct oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple ring structures, including a triazole and a quinazoline . The exact structure would depend on the specific arrangement and bonding of these rings, as well as the positioning of the various functional groups.Chemical Reactions Analysis

The chemical reactions involving this compound likely involve its triazole ring. Triazoles are known to undergo a variety of reactions, including oxidative annulation . This process can lead to the formation of linked diheterocycles .Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthesis Techniques : Research has explored the synthesis of quinazolinone derivatives, such as those involving reactions of anthranilamide with isocyanates to create various compounds, including 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one (J. Chern et al., 1988). These processes utilize anthranilamide and various isocyanates, showcasing a methodological approach for creating similar compounds.

Crystal and Molecular Structure Analysis : A study on 4-(2-chlorobenzyl)-1-(5-nitro-2-(pyrrolidin-1-yl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one provided insights into the crystal and molecular structure of this compound. The research involved spectroscopic methods and X-ray diffraction, offering a foundational understanding relevant to similar compounds (Q. Ren et al., 2021).

Anticancer and Antimicrobial Properties

Anticancer Activity : Derivatives of 1,2,4 triazoloquinazolines, such as the investigated compound, have shown promise in anticancer research. A study on 5-amino-1-aryl-1H-1,2,3-triazoles and 3H-[1,2,3]triazolo[4,5-b]pyridines revealed their effectiveness against various human tumor cell lines, indicating potential for similar compounds in cancer treatment (N. Pokhodylo et al., 2020).

Antibacterial and Antifungal Activity : Compounds within this family have shown antibacterial and antifungal activities. Research into 2-pyrazolines and pyrazole derivatives, including triazoloquinazolines, has demonstrated their effectiveness against various pathogens, suggesting potential applications for similar compounds in treating infections (S. Y. Hassan, 2013).

Pharmacological Applications

Antihistaminic Agents : Some triazoloquinazoline derivatives have been explored for their H1-antihistaminic properties. For instance, novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones showed significant protection against histamine-induced bronchospasm in animal models, indicating potential for similar compounds in allergy treatments (V. Alagarsamy et al., 2008).

Antihypertensive Activity : The triazoloquinazoline framework has also been investigated for its antihypertensive effects. A study on 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones showed notable antihypertensive activity, suggesting potential avenues for similar compounds in treating hypertension (V. Alagarsamy & U. S. Pathak, 2007).

Agricultural Applications

- Agricultural Bactericides : Novel quinazolin-4-one derivatives, akin to the compound , have been found effective as bactericides in agriculture. Their efficacy against phytopathogenic bacteria, such as Xanthomonas oryzae, indicates potential agricultural applications for similar compounds (Huan-Huan Du et al., 2017).

Mécanisme D'action

While the exact mechanism of action for this specific compound isn’t clear from the available information, triazole compounds are known to bind with a variety of enzymes and receptors in biological systems . This suggests that the compound could potentially interact with biological targets in a similar manner.

Propriétés

IUPAC Name |

3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-pyrrolidin-1-ylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN6O2/c26-19-9-7-18(8-10-19)17-31-24(34)20-5-1-2-6-21(20)32-22(28-29-25(31)32)11-12-23(33)27-13-16-30-14-3-4-15-30/h1-2,5-10H,3-4,11-17H2,(H,27,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNFLOACTKMGSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-pyrrolidin-1-ylethyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(N-butylsulfamoyl)benzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2997174.png)

![tert-butyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997175.png)

![3'-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2997180.png)

![2-(2,5-dimethylphenoxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2997182.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide](/img/structure/B2997184.png)

![N-(sec-butyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2997185.png)

![[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid](/img/structure/B2997196.png)